molecular formula C13H9Cl2NO B11941395 4-Amino-2,7-dichloro-9h-fluoren-9-ol CAS No. 37558-69-3

4-Amino-2,7-dichloro-9h-fluoren-9-ol

Cat. No.: B11941395
CAS No.: 37558-69-3
M. Wt: 266.12 g/mol
InChI Key: CEUFYXORISZJGP-UHFFFAOYSA-N
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Description

4-Amino-2,7-dichloro-9h-fluoren-9-ol is a chemical compound belonging to the fluorene family. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in various fields, including pharmaceuticals, materials science, and organic electronics. The presence of amino and hydroxyl groups, along with chlorine atoms, makes this compound a versatile compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,7-dichloro-9h-fluoren-9-ol typically involves multi-step organic reactions. One common method starts with the chlorination of fluorene to obtain 2,7-dichlorofluorene. This intermediate is then subjected to nitration to introduce the amino group, followed by reduction to convert the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,7-dichloro-9h-fluoren-9-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the amino group to form different amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted fluorenes, amines, and hydroxylated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-2,7-dichloro-9h-fluoren-9-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,7-dichloro-9h-fluoren-9-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dichloro-9h-fluoren-9-one: A related compound with similar structural features but lacking the amino and hydroxyl groups.

    4-Amino-2,7-dichloro-9h-fluoren-9-one: Similar to 4-Amino-2,7-dichloro-9h-fluoren-9-ol but with a ketone group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

37558-69-3

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

4-amino-2,7-dichloro-9H-fluoren-9-ol

InChI

InChI=1S/C13H9Cl2NO/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(16)12(8)10/h1-5,13,17H,16H2

InChI Key

CEUFYXORISZJGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C3=C2C(=CC(=C3)Cl)N)O

Origin of Product

United States

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